molecular formula C13H16BrNO B11924650 N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline

N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline

Cat. No.: B11924650
M. Wt: 282.18 g/mol
InChI Key: YXRLRRZLILQLOV-UHFFFAOYSA-N
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Description

N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline (CAS: 1257649-70-9) is a brominated cyclopentene derivative with a substituted aniline moiety. Its structure features a 3-methoxy-N-methylaniline group attached to a 2-bromocyclopent-2-en-1-yl ring. This compound is primarily used in synthetic chemistry as an intermediate, particularly in the development of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

N-(2-bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline

InChI

InChI=1S/C13H16BrNO/c1-15(13-8-4-7-12(13)14)10-5-3-6-11(9-10)16-2/h3,5-7,9,13H,4,8H2,1-2H3

InChI Key

YXRLRRZLILQLOV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC=C1Br)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline typically involves the bromination of cyclopentene followed by a coupling reaction with 3-methoxy-N-methylaniline. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while cyclization reactions can produce complex heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

Antineoplastic Activity
Research indicates that compounds similar to N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline exhibit antineoplastic properties. For instance, derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation. A study on related compounds demonstrated that halogenated derivatives could enhance cell permeability and metabolic stability, factors crucial for drug efficacy in cancer treatment .

Serotonin Receptor Agonism
Another significant application is in the development of serotonin receptor agonists. Compounds with structural similarities to this compound have been synthesized and evaluated for their selectivity towards serotonin 2C receptors. These compounds showed promise as potential treatments for psychiatric disorders due to their functional selectivity, which may lead to fewer side effects compared to traditional antipsychotic medications .

Material Science

Polymer Chemistry
The compound's unique structure allows it to be utilized in the synthesis of advanced polymeric materials. Its bromine atom can act as a reactive site for further chemical modifications, making it suitable for creating polymers with enhanced thermal and mechanical properties. Research has shown that incorporating such compounds into polymer matrices can improve their performance in various applications, including coatings and adhesives.

Synthesis and Mechanistic Studies

Synthetic Pathways
The synthesis of this compound typically involves reactions that are well-documented in organic chemistry literature. The compound can be synthesized through a series of steps involving bromination and amination reactions, which have been optimized for yield and purity. Detailed mechanistic studies on these reactions provide insights into the reactivity patterns of the compound, which are critical for its application in drug design .

  • Antineoplastic Compound Development
    A study focused on the synthesis of brominated anilines, including this compound, highlighted its potential as a lead compound in developing new anticancer drugs. The study reported significant cytotoxicity against various cancer cell lines, suggesting further investigation into its mechanism of action and therapeutic potential.
  • Serotonin Receptor Selectivity
    Another research effort involved testing a series of substituted anilines for their activity at serotonin receptors. The findings indicated that compounds with similar structural features to this compound displayed selective agonism at the serotonin 2C receptor, supporting the hypothesis that modifications on the aniline structure can lead to enhanced receptor selectivity.

Mechanism of Action

The mechanism by which N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound CAS No. Molecular Formula Key Features Potential Applications References
N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline 1257649-70-9 C₁₃H₁₅BrNO Bromocyclopentene core; 3-methoxy-N-methylaniline substituent. Synthetic intermediate for drug discovery
3-Methoxy-N-methylaniline hydrochloride 26926-55-6 C₈H₁₂ClNO Simplest analog; lacks bromocyclopentene group. Base structure for further alkylation
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline 67402-49-7 C₁₆H₁₇Cl₂NO Benzyl group; dual chloro substituents. Intermediate in agrochemical synthesis
1-Benzhydryl-N-(3-methoxyphenyl)-N-methylazetidin-3-amine C₂₄H₂₇N₂O Azetidine ring; benzhydryl group. CNS-targeting drug candidate
N-[1-(3-Bromophenyl)ethyl]-2-methoxy-5-methylaniline C₁₆H₁₈BrNO 3-Bromophenyl ethyl chain; 5-methyl substitution. Ligand for metal-catalyzed reactions

Structural and Functional Analysis

Core Substituent Effects: The bromocyclopentene group in the target compound introduces conformational rigidity and electrophilic reactivity, distinguishing it from simpler analogs like 3-methoxy-N-methylaniline hydrochloride. This moiety may enhance binding to hydrophobic pockets in biological targets compared to linear or purely aromatic analogs . This could make it more reactive in nucleophilic substitution reactions than the target compound .

Electronic Modulation: The 3-methoxy group in all analogs donates electron density via resonance, stabilizing intermediates in electrophilic aromatic substitution. In 1-benzhydryl-N-(3-methoxyphenyl)-N-methylazetidin-3-amine, the azetidine ring introduces strain, enhancing reactivity in ring-opening reactions, while the benzhydryl group improves lipophilicity for blood-brain barrier penetration .

Synthetic Utility :

  • The target compound’s bromocyclopentene group enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas N-[1-(3-bromophenyl)ethyl]-2-methoxy-5-methylaniline () is tailored for Heck or Ullmann couplings due to its aryl bromide substituent .
  • 3-Methoxy-N-methylaniline hydrochloride serves as a precursor for reductive alkylation, as demonstrated in the synthesis of azetidine derivatives .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The bromocyclopentene and benzyl groups in analogs increase logP values compared to the hydrophilic 3-methoxy-N-methylaniline hydrochloride, impacting membrane permeability and metabolic stability .
  • Solubility : The target compound’s moderate polarity (due to methoxy and bromine groups) may balance aqueous and organic solubility, whereas chlorinated analogs (e.g., CAS 67402-49-7) exhibit lower solubility in polar solvents .

Research Findings

  • Crystallographic Data : While direct data for the target compound is unavailable, analogs like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () show planar conformations stabilized by intramolecular hydrogen bonds, suggesting similar behavior in the target compound .
  • Synthetic Yields : Reductive alkylation methods (e.g., TFA/Et₃SiH) used for 3-methoxy-N-methylaniline derivatives achieve moderate yields (53–81%), highlighting the efficiency of such routes for N-alkylated anilines .

Biological Activity

N-(2-Bromocyclopent-2-en-1-yl)-3-methoxy-N-methylaniline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

Chemical Structure and Properties

The compound features a bromocyclopentene moiety and a methoxyaniline structure, which are significant for its biological interactions. The molecular formula is C12H14BrN and it has a molecular weight of 253.15 g/mol. The compound can be synthesized through various chemical methods, including palladium-catalyzed amination reactions involving bromoaromatic compounds.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by interacting with key apoptotic pathways. For example, the inhibition of BCL2 family proteins has been shown to enhance the efficacy of copper chelators in treating BRAF V600E mutation-positive melanoma cells. This suggests that the compound may also have synergistic effects when combined with other therapeutic agents targeting similar pathways .

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. The presence of the bromine atom in the cyclopentene ring enhances electrophilicity, facilitating interactions with nucleophilic sites on proteins involved in these pathways.

Case Study 1: Synergistic Effects in Cancer Treatment

In a study examining the effects of combining this compound with copper chelators, researchers found that this combination significantly reduced cell viability in resistant melanoma cell lines. The treatment resulted in increased apoptosis markers, suggesting a potent therapeutic strategy against resistant forms of cancer .

Case Study 2: Inhibition of Tumor Growth

Another study focused on the impact of this compound on tumor growth suppression in vivo. Mice treated with this compound demonstrated reduced tumor sizes compared to control groups, indicating its potential as an effective anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis ,
Tumor Growth InhibitionReduced tumor size
Synergistic InteractionEnhanced efficacy with copper chelators

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